
N-(2-(5-环丙基-3-(吡啶-4-基)-1H-吡唑-1-基)乙基)异烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrazole derivative with isonicotinamide and pyridine moieties.
科学研究应用
杂环化合物合成与表征
使用光谱方法合成并表征了杂环化合物 N-[(2,5-二甲基-3-氧代-1-苯基-2,3-二氢-1H-吡唑-4-基)氨基甲酰基硫代]异烟酰胺。这项研究有助于理解复杂杂环化合物的化学性质和合成技术,这对开发药物至关重要 (Aydın & Dağci, 2010)。
抗癌和抗菌潜力
已设计、合成并评估了吡唑衍生物的抗癌活性,突出了此类化合物在开发潜在抗癌剂中的作用。研究发现,一些类似物对癌细胞系表现出优异的细胞毒性,表明吡唑类化合物在癌症治疗中的潜力 (Alam 等人,2016)。此外,已研究了吡唑衍生物的抗分枝杆菌活性,对结核分枝杆菌菌株表现出有希望的结果 (Mamolo 等人,2001)。
合成技术和化学反应性
使用混合锂镉碱合成和表征杂芳基酯和腈的研究展示了有机合成中的先进技术,该技术可适用于合成类似于 N-(2-(5-环丙基-3-(吡啶-4-基)-1H-吡唑-1-基)乙基)异烟酰胺的化合物。这些方法对于构建用于药物研究的复杂分子至关重要 (Bentabed-Ababsa 等人,2010)。
杀虫和抗菌活性
探索吡唑和嘧啶衍生物的杀虫和抗菌潜力突出了此类化合物在解决各种生物靶标方面的广泛适用性。这项研究强调了结构修饰在增强生物活性和开发用于害虫控制和感染管理的新剂方面的作用 (Deohate & Palaspagar,2020)。
属性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(16-5-9-21-10-6-16)22-11-12-24-18(15-1-2-15)13-17(23-24)14-3-7-20-8-4-14/h3-10,13,15H,1-2,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLJFMUBWYEGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)
![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B2796906.png)
![8-(3,4-dimethoxyphenethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796907.png)
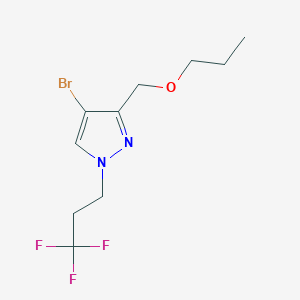
![3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2796911.png)
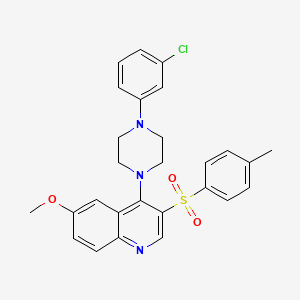
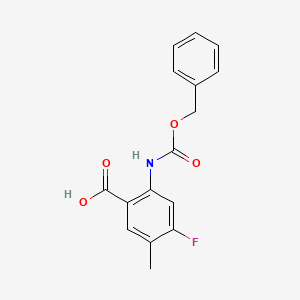

![5-Chloro-2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2796918.png)
![5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2796919.png)
![(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2796921.png)
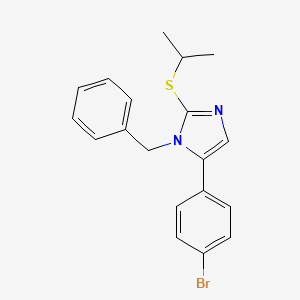
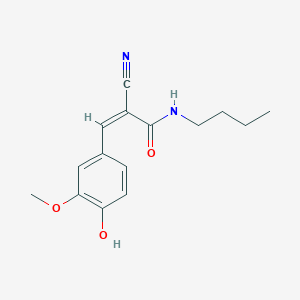
![N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2796927.png)